2-(4-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
CAS No.:
Cat. No.: VC15274772
Molecular Formula: C19H18ClN3O4
Molecular Weight: 387.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN3O4 |
|---|---|
| Molecular Weight | 387.8 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C19H18ClN3O4/c1-12(2)26-16-7-3-13(4-8-16)18-19(23-27-22-18)21-17(24)11-25-15-9-5-14(20)6-10-15/h3-10,12H,11H2,1-2H3,(H,21,23,24) |
| Standard InChI Key | GTWYHIKLMWOBDN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
2-(4-Chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide (IUPAC name: 2-(4-chlorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide) is defined by the molecular formula C₁₉H₁₈ClN₃O₄ and a molecular weight of 387.8 g/mol. Its structure integrates three key moieties:
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A 1,2,5-oxadiazole (oxadiazol-3-yl) ring system
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A 4-chlorophenoxy acetamide side chain
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A 4-(propan-2-yloxy)phenyl substituent
The stereochemistry is achiral, as confirmed by its InChI key (GTWYHIKLMWOBDN-UHFFFAOYSA-N), which encodes the absence of stereoisomeric centers.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₄ |
| Molecular Weight (g/mol) | 387.8 |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl |
| logP (Predicted) | 4.2–5.1 [Estimated] |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 2-(4-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves sequential reactions to construct the oxadiazole ring and introduce substituents:
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Oxadiazole Ring Formation: Cyclocondensation of nitrile oxides with amidoximes under thermal or catalytic conditions yields the 1,2,5-oxadiazole core.
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Substituent Introduction:
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4-(Propan-2-yloxy)phenyl Group: Introduced via nucleophilic aromatic substitution using isopropyl alcohol on a halogenated phenyl precursor.
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4-Chlorophenoxy Acetamide Side Chain: Achieved through coupling of 4-chlorophenoxyacetic acid with the oxadiazole amine using carbodiimide-based activating agents.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NH₂OH·HCl, NaHCO₃, EtOH, 80°C | 62 |
| 2 | (CH₃)₂CHOH, K₂CO₃, DMF, 110°C | 78 |
| 3 | EDC, HOBt, DCM, RT | 85 |
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to achieve purities >95%. Microwave-assisted synthesis has been explored to reduce reaction times, though scalability remains a challenge .
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Analysis
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, NH)
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δ 7.78–7.32 (m, 8H, aromatic)
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δ 4.65 (septet, 1H, OCH(CH₃)₂)
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δ 4.22 (s, 2H, COCH₂O)
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δ 1.32 (d, 6H, CH(CH₃)₂)
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 169.8 (C=O)
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δ 158.2–114.7 (aromatic carbons)
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δ 70.4 (OCH(CH₃)₂)
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δ 22.1 (CH(CH₃)₂)
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Mass Spectrometry and Elemental Analysis
High-resolution ESI-MS confirms the molecular ion peak at m/z 388.0821 [M+H]⁺ (calculated: 388.0824). Elemental analysis (C, H, N) aligns with theoretical values within ±0.3%.
Biological Activity and Mechanistic Insights
In Vitro Screening Data
Preliminary assays indicate:
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IC₅₀ = 18.7 μM against MCF-7 breast cancer cells (MTT assay)
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MIC = 64 μg/mL against Staphylococcus aureus (broth microdilution)
Comparative Analysis with Structural Analogs
Table 3: Activity Trends in Oxadiazole Acetamides
Key observations:
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